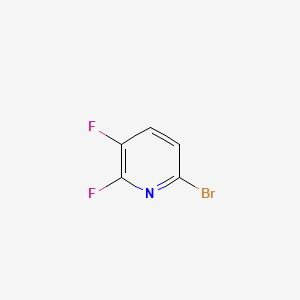
2-METHOXYETHANOL-1,1,2,2-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethanol-1,1,2,2-D4 is a deuterated form of 2-Methoxyethanol, an organic compound with the formula C3H8O2. This compound is primarily used as a solvent and is known for its ability to dissolve a variety of chemical compounds. It is a clear, colorless liquid with an ether-like odor .
Mechanism of Action
Target of Action
2-Methoxyethanol-1,1,2,2-D4, also known as deuterated 2-Methoxyethanol, is primarily used as a solvent .
Result of Action
It is known that 2-methoxyethanol, the non-deuterated form of this compound, is toxic to the bone marrow and testicles . It’s important to note that the effects of the deuterated form may differ and more research is needed to understand these effects.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methoxyethanol-1,1,2,2-D4 are not well-documented in the literature. It is known that most of the substance is oxidized by alcohol dehydrogenase to yield methoxyacetic acid, which is excreted in the urine .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that 2-methoxyethanol, the non-deuterated form, has toxic effects on various proliferating tissues, particularly the hematopoietic and lymphatic organs, the seminiferous epithelium in the testes, and embryonic and fetal tissue in utero .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. One pathway involves cleavage of the ether linkage to yield ethylene glycol .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It has been used in the formation of perovskite films, where it was found that the trace amount of alkylamine ligands added to perovskite solutions can act as nucleation derivatives in an anti-solvent free process .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been studied. It is known that 2-methoxyethanol, the non-deuterated form, causes testis damage and can produce malformations and hematological effects such as pancytopenia .
Metabolic Pathways
The metabolic pathways of this compound involve oxidation by alcohol dehydrogenase to yield methoxyacetic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethanol-1,1,2,2-D4 can be synthesized by the nucleophilic attack of deuterated methanol on protonated ethylene oxide, followed by proton transfer. The reaction can be represented as:
C2H5O++CD3OD→C3D8O2+H+
This method ensures the incorporation of deuterium atoms into the compound .
Industrial Production Methods
Industrial production of this compound involves the use of deuterated methanol and ethylene oxide under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethanol-1,1,2,2-D4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid.
Reduction: It can be reduced to form ethylene glycol.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly used.
Major Products
Oxidation: Methoxyacetic acid.
Reduction: Ethylene glycol.
Substitution: Various substituted ethers.
Scientific Research Applications
2-Methoxyethanol-1,1,2,2-D4 is used in various scientific research applications, including:
Chemistry: As a solvent in the synthesis of organometallic compounds such as Vaska’s complex.
Biology: Used in the study of metabolic pathways involving deuterated compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Used as a solvent in the production of varnishes, dyes, and resins .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethanol: Similar in structure but with an ethoxy group instead of a methoxy group.
2-Butoxyethanol: Contains a butoxy group, making it less volatile.
2-Methoxyethyl acetate: An ester derivative of 2-Methoxyethanol
Uniqueness
2-Methoxyethanol-1,1,2,2-D4 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling and tracing. Its ability to dissolve a wide range of compounds and its miscibility with water and other solvents also contribute to its uniqueness .
Properties
CAS No. |
138667-25-1 |
|---|---|
Molecular Formula |
C3H8O2 |
Molecular Weight |
80.119 |
IUPAC Name |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
InChI Key |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


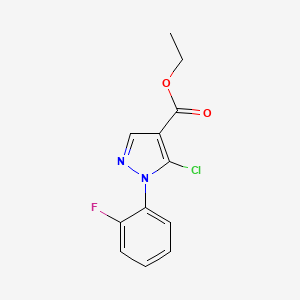
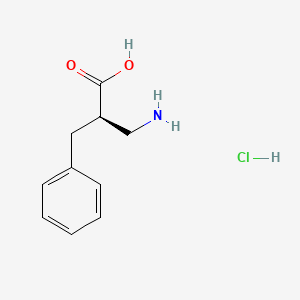
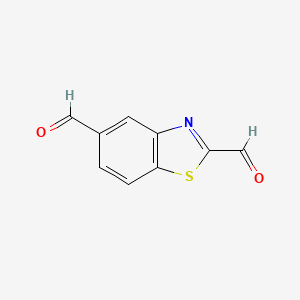
![N-(4-oxa-1-azabicyclo[3.3.1]nonan-6-yl)acetamide](/img/structure/B594579.png)
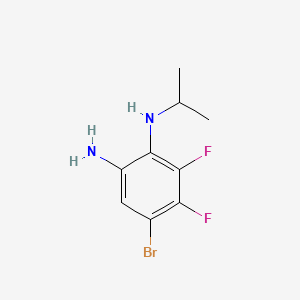

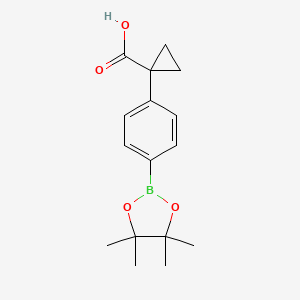
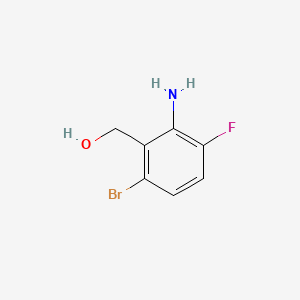
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
